Pyridine-2-sulfonyl chloride hydrochloride
Overview
Description
Pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H5Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Mechanism of Action
Mode of Action
It’s known that sulfonyl chlorides, in general, are reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in nucleophilic acyl substitution reactions .
Result of Action
The molecular and cellular effects of Pyridine-2-sulfonyl chloride hydrochloride’s action depend on the specific context of its use. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . The presence of nucleophiles in the reaction environment can also influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-2-sulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform or dichloromethane under controlled temperature conditions . Another method involves the use of thionyl chloride (SOCl2) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the reaction by providing better control over reaction conditions and reducing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Pyridine-2-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group on the pyridine ring.
Pyridine-4-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 4-position.
Uniqueness
Pyridine-2-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the sulfonyl chloride group, which influences its chemical behavior and applications. Its ability to form stable intermediates makes it valuable in various synthetic and industrial processes .
Biological Activity
Pyridine-2-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
This compound is a sulfonamide derivative of pyridine, characterized by the presence of a sulfonyl chloride group attached to the second position of the pyridine ring. The synthesis typically involves chlorination processes that convert hydroxypyridine sulfonic acids into their corresponding sulfonyl chlorides, often utilizing reagents like phosphorus trichloride or phosphorus pentachloride to facilitate the reaction .
Antimicrobial Activity
Pyridine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain pyridine derivatives showed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.125 μg/mL .
Antitumor Activity
The antitumor potential of this compound is also noteworthy. Pyridine derivatives have been linked to enhanced cytotoxicity against various cancer cell lines. For example, modifications in the pyridine structure can lead to increased potency against specific tumor types, with some derivatives demonstrating IC50 values in the nanomolar range . The introduction of different substituents on the pyridine ring has been shown to significantly influence biological activity, enhancing selectivity and efficacy against cancer cells.
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, this compound exhibits anti-inflammatory properties. Compounds derived from this scaffold have been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of pyridine derivatives. The positioning and nature of substituents on the pyridine ring significantly affect their pharmacological profiles. For example:
Substituent Position | Effect on Activity |
---|---|
4th Position | Enhances cytotoxicity against tumor cells |
6th Position | Improves antimicrobial efficacy |
Aromatic Substituents | Often increase overall bioactivity |
Research has shown that introducing bulky or electron-donating groups at specific positions can enhance binding affinity to target proteins or enzymes involved in disease pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study evaluated a series of pyridine derivatives for their antimicrobial activity against various strains. Compounds were tested for their ability to inhibit growth, showing promising results particularly against E. coli and S. aureus .
- Cytotoxicity Assessment : In vitro assays were conducted on human cancer cell lines using pyridine derivatives, revealing that some compounds could induce apoptosis at low concentrations while maintaining low toxicity to normal cells .
- Inflammation Modulation : A study demonstrated that certain derivatives could significantly lower NO production in activated microglial cells, indicating potential for neuroprotective applications .
Properties
IUPAC Name |
pyridine-2-sulfonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJWHCVLZBSLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549546 | |
Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111480-84-3 | |
Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-sulfonyl chloride hydrochloride; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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